molecular formula C16H13BrN2S B1438975 5-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol CAS No. 1105190-06-4

5-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol

Cat. No.: B1438975
CAS No.: 1105190-06-4
M. Wt: 345.3 g/mol
InChI Key: WLTZLNJJRGKCII-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol is a heterocyclic compound featuring an imidazole ring substituted with a 4-bromophenyl group and a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromoaniline with 2-methylbenzaldehyde to form an intermediate Schiff base, which is then cyclized with thiourea under acidic conditions to yield the desired imidazole-thiol compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Phenyl-substituted imidazole-thiol.

    Substitution: Various substituted imidazole-thiol derivatives.

Scientific Research Applications

5-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzymatic activity. The bromophenyl and methylphenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol
  • 5-(4-fluorophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol
  • 5-(4-methylphenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol

Uniqueness

5-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol is unique due to the presence of the bromine atom, which can participate in halogen bonding and enhance the compound’s reactivity and binding properties. This makes it distinct from its chloro, fluoro, and methyl analogs, which may have different chemical and biological activities.

Properties

IUPAC Name

4-(4-bromophenyl)-3-(2-methylphenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2S/c1-11-4-2-3-5-14(11)19-15(10-18-16(19)20)12-6-8-13(17)9-7-12/h2-10H,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTZLNJJRGKCII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CNC2=S)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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